molecular formula C11H13BrF2N2 B2374912 EthaniMidaMide, N-(4-broMo-2,6-difluorophenyl)-N'-(1-Methylethyl)- CAS No. 1231930-29-2

EthaniMidaMide, N-(4-broMo-2,6-difluorophenyl)-N'-(1-Methylethyl)-

Cat. No.: B2374912
CAS No.: 1231930-29-2
M. Wt: 291.14
InChI Key: SCDDZPXMZYLKLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

EthaniMidaMide, N-(4-broMo-2,6-difluorophenyl)-N'-(1-Methylethyl)- is a useful research compound. Its molecular formula is C11H13BrF2N2 and its molecular weight is 291.14. The purity is usually 95%.
BenchChem offers high-quality EthaniMidaMide, N-(4-broMo-2,6-difluorophenyl)-N'-(1-Methylethyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about EthaniMidaMide, N-(4-broMo-2,6-difluorophenyl)-N'-(1-Methylethyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-(4-bromo-2,6-difluorophenyl)-N'-propan-2-ylethanimidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrF2N2/c1-6(2)15-7(3)16-11-9(13)4-8(12)5-10(11)14/h4-6H,1-3H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCDDZPXMZYLKLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N=C(C)NC1=C(C=C(C=C1F)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrF2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

Add TEA (10.05 mL) to a mixture of 4-bromo-2,6-difluoro-phenylamine (10.0 g), N-isopropyl acetamide (9.73 g), phosphoryl chloride (6.70 mL) in toluene (150 mL). Heat the mixture to reflux for 3 h. Cool the mixture and remove the solvent under vacuum. Dissolve the crude in DCM, wash with an aqueous saturated solution of sodium bicarbonate several times to remove all traces of acid. Dry over sodium sulfate and remove the solvent under vacuum to afford 14 g of the title compound. MS (ES+): m/z=292 (M+H)+.
[Compound]
Name
TEA
Quantity
10.05 mL
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
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9.73 g
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reactant
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Quantity
6.7 mL
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reactant
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Quantity
150 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

Add phosphoryl chloride (16.0 kg) to a mixture of 4-bromo-2,6-difluoro-phenylamine (14.5 kg), N-isopropyl acetamide (8.5 kg), TEA (10.6 kg) in toluene (115 kg) at <20° C. Stir at 10-20° C. until complete by HPLC. Remove the solvent under vacuum and add MtBE (64 kg). Adjust the pH of the mixture with 10% aq. sodium carbonate (250 kg). Filter the mixture and rinse the cake with MtBE (11×2 kg). Separate the phases and wash the aqueous layer with MtBE (22×2 kg). Combine the organic layers and concentrate, filter and wash with cyclohexane (0.6 kg) and dry to afford 17.2 kg of the title compound. MS (ES+): m/z=292 (M+H)+.
Quantity
16 kg
Type
reactant
Reaction Step One
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14.5 kg
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reactant
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8.5 kg
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[Compound]
Name
TEA
Quantity
10.6 kg
Type
reactant
Reaction Step Two
Quantity
115 kg
Type
solvent
Reaction Step Two

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